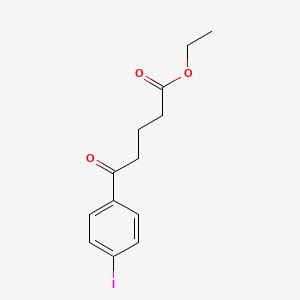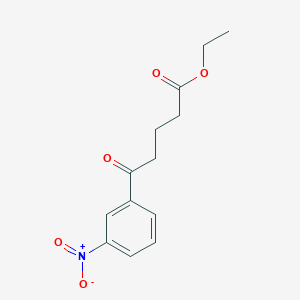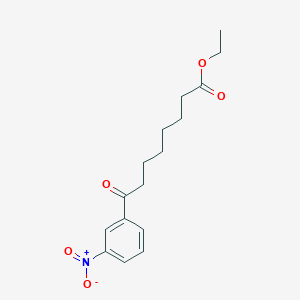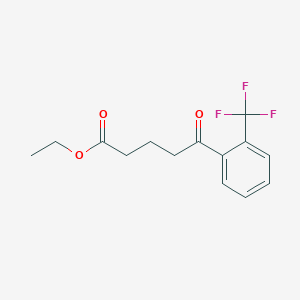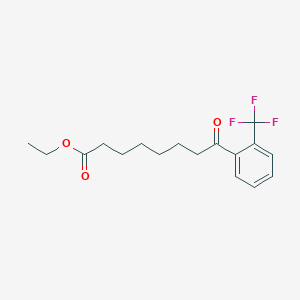
Cyclopentyl 2-(3,4,5-trifluorophenyl)ethyl ketone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Cyclopentyl 2-(3,4,5-trifluorophenyl)ethyl ketone is an organic compound with the molecular formula C14H15F3O . It is used in research and is not intended for human or veterinary use .
Molecular Structure Analysis
The molecule contains a total of 34 bonds, including 19 non-H bonds, 7 multiple bonds, 4 rotatable bonds, 1 double bond, 6 aromatic bonds, 1 five-membered ring, 1 six-membered ring, and 1 aliphatic ketone .Physical And Chemical Properties Analysis
The molecular weight of Cyclopentyl 2-(3,4,5-trifluorophenyl)ethyl ketone is 256.26 g/mol. Other physical and chemical properties such as boiling point and density are not specified in the available resources.Wissenschaftliche Forschungsanwendungen
Medicinal Chemistry
In medicinal chemistry, this compound can be utilized as a building block for the synthesis of various pharmacologically active molecules. Its trifluorophenyl group is particularly interesting due to its ability to improve the metabolic stability and binding affinity of potential drug candidates .
Agriculture
Cyclopentyl 2-(3,4,5-trifluorophenyl)ethyl ketone may find applications in the development of agrochemicals. The trifluorophenyl moiety is known to confer herbicidal and fungicidal properties when incorporated into appropriate frameworks .
Material Science
In material science, this ketone could be used in the synthesis of novel polymers or coatings. The presence of fluorine atoms could impart unique properties such as resistance to solvents and chemicals .
Environmental Science
This compound could be used in environmental science research to study the degradation of fluorinated organic compounds in the environment and their potential impact on ecosystems .
Analytical Chemistry
In analytical chemistry, Cyclopentyl 2-(3,4,5-trifluorophenyl)ethyl ketone can serve as a standard or reagent in chromatographic methods for the detection of similar organic compounds .
Biochemistry
The ketone may be involved in studies related to enzyme-substrate interactions, especially in enzymes that target ketone or aromatic substrates. Its unique structure could help in understanding the specificity and mechanism of enzyme action .
Pharmacology
Pharmacologically, it could be explored for its potential therapeutic effects. The trifluorophenyl group often plays a role in the pharmacokinetics of drugs, affecting their absorption, distribution, metabolism, and excretion .
Safety and Hazards
Eigenschaften
IUPAC Name |
1-cyclopentyl-3-(3,4,5-trifluorophenyl)propan-1-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15F3O/c15-11-7-9(8-12(16)14(11)17)5-6-13(18)10-3-1-2-4-10/h7-8,10H,1-6H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZTYPCNRZYPDOCN-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)C(=O)CCC2=CC(=C(C(=C2)F)F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15F3O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50645041 |
Source


|
| Record name | 1-Cyclopentyl-3-(3,4,5-trifluorophenyl)propan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50645041 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
256.26 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Cyclopentyl 2-(3,4,5-trifluorophenyl)ethyl ketone | |
CAS RN |
898778-75-1 |
Source


|
| Record name | 1-Cyclopentyl-3-(3,4,5-trifluorophenyl)-1-propanone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=898778-75-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-Cyclopentyl-3-(3,4,5-trifluorophenyl)propan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50645041 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



